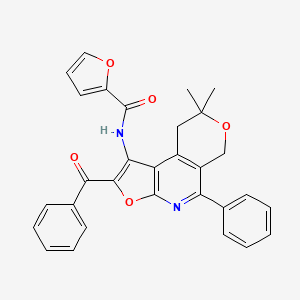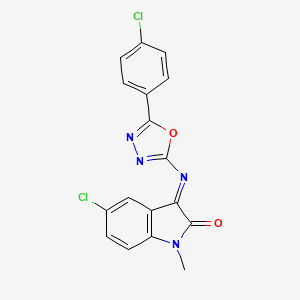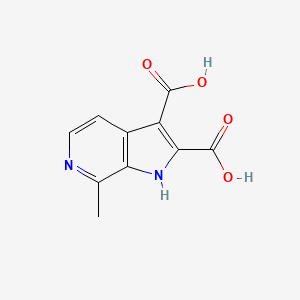
N-Phenyl-N'-tolyl-p-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N’-tolyl-p-phenylenediamine is an organic compound that belongs to the class of aromatic amines. It is a derivative of p-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group and the other by a tolyl group. This compound is known for its applications in various industrial processes, particularly in the production of antioxidants and antiozonants for rubber.
準備方法
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-tolyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of p-phenylenediamine with aniline and toluene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N’-tolyl-p-phenylenediamine often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. After the reaction, the product is purified through distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
N-Phenyl-N’-tolyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the production of dyes and pigments.
Reduction: It can be reduced to form the corresponding amines, which are useful in the synthesis of other organic compounds.
Substitution: The aromatic rings in N-Phenyl-N’-tolyl-p-phenylenediamine can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonated derivatives
科学的研究の応用
N-Phenyl-N’-tolyl-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: This compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is widely used as an antioxidant and antiozonant in the rubber industry to enhance the durability and lifespan of rubber products.
作用機序
The mechanism by which N-Phenyl-N’-tolyl-p-phenylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant property is crucial in preventing the degradation of rubber and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.
類似化合物との比較
Similar Compounds
- N-Phenyl-p-phenylenediamine
- N,N’-Diphenyl-p-phenylenediamine
- N-Cyclohexyl-N’-phenyl-p-phenylenediamine
Uniqueness
N-Phenyl-N’-tolyl-p-phenylenediamine is unique due to the presence of both phenyl and tolyl groups, which confer distinct chemical properties. This structural variation enhances its effectiveness as an antioxidant and antiozonant compared to other similar compounds. Additionally, its specific reactivity and stability make it a valuable compound in various industrial applications.
特性
CAS番号 |
24124-30-9 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
4-N-(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChIキー |
CCDKGPFEBCAAKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



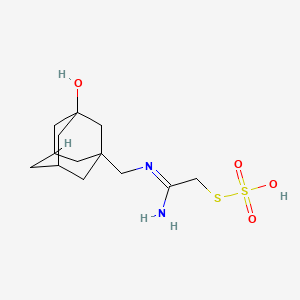
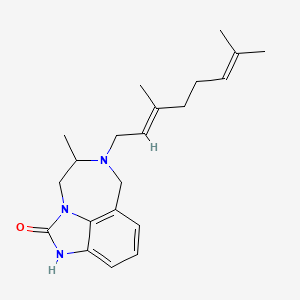
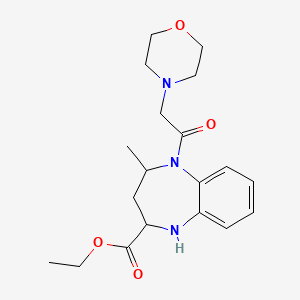
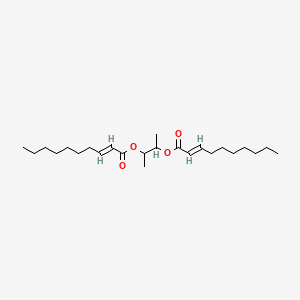

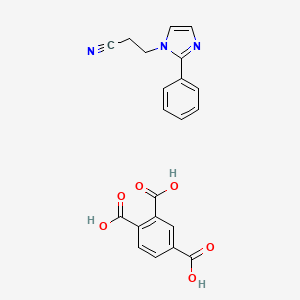
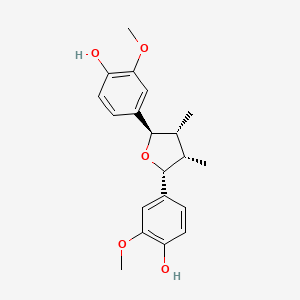
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
